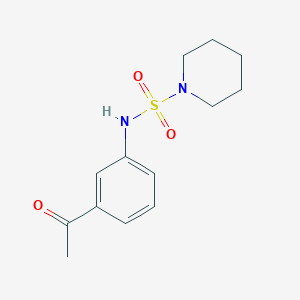
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor, as it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating gene expression.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the inhibition of CDK9 activity. CDK9 is a protein kinase that phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole results in the downregulation of genes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The CDK9 inhibitor has been found to have various biochemical and physiological effects. In addition to inhibiting the activity of CDK9, it has also been found to inhibit the activity of CDK7, another protein kinase involved in transcriptional regulation. Furthermore, it has been found to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The CDK9 inhibitor has several advantages for lab experiments. It has been found to be highly selective for CDK9 and CDK7, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its long-term toxicity and potential side effects are still under investigation.
Direcciones Futuras
There are several future directions for research on 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole. One area of interest is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of CDK9 inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the role of CDK9 in other diseases, such as HIV and neurodegenerative disorders, is still being explored.
Métodos De Síntesis
The synthesis of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the reaction of 2-naphthylsulfonyl hydrazine with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography.
Aplicaciones Científicas De Investigación
The CDK9 inhibitor has been extensively studied for its potential applications in cancer treatment. CDK9 is known to play a crucial role in promoting the growth and survival of cancer cells by regulating the expression of genes involved in cell cycle progression and DNA replication. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
Propiedades
Fórmula molecular |
C15H13ClN2O2S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-15(16)11(2)18(17-10)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
Clave InChI |
RZVYENDCWHMLTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
SMILES canónico |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)




![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)